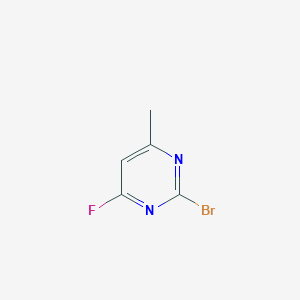

2-Bromo-4-fluoro-6-methylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4BrFN2 |

|---|---|

Molecular Weight |

191.00 g/mol |

IUPAC Name |

2-bromo-4-fluoro-6-methylpyrimidine |

InChI |

InChI=1S/C5H4BrFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |

InChI Key |

SMSLKBOCKWBAKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Br)F |

Origin of Product |

United States |

Contextualization of Halogenated Pyrimidines in Contemporary Chemical Research

Significance of Pyrimidine (B1678525) Scaffolds in Synthetic Chemistry

The pyrimidine ring system is a fundamental heterocyclic scaffold that holds immense importance in the realm of synthetic and medicinal chemistry. researchgate.netnih.govresearchgate.net As a core component of nucleobases like cytosine, thymine, and uracil (B121893), pyrimidines are integral to the structure of DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the development of a wide array of compounds with diverse pharmacological activities. researchgate.netresearchgate.netnih.gov Pyrimidine-based molecules have found applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govbenthamscience.com The versatility of the pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical properties and biological functions. researchgate.net

Role of Halogenation in Modulating Pyrimidine Reactivity and Synthetic Versatility

Halogenation of pyrimidine rings is a key strategy for modulating their chemical reactivity and expanding their synthetic utility. nih.govnih.govmt.com The introduction of halogen atoms, such as bromine and fluorine, significantly influences the electronic properties of the pyrimidine scaffold. These electron-withdrawing groups can activate the ring towards nucleophilic substitution reactions, a common pathway for further functionalization. nih.govlibretexts.orgnih.gov Moreover, halogen atoms serve as versatile handles for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. wikipedia.orgwikipedia.orgresearchgate.net These powerful carbon-carbon and carbon-heteroatom bond-forming reactions have become indispensable tools in modern organic synthesis, allowing for the construction of complex molecular architectures from halogenated pyrimidine precursors. nih.govresearchgate.net The specific type and position of the halogen atom can direct the regioselectivity of these transformations, offering precise control over the final product. nih.govbeilstein-journals.org

Specific Research Focus on 2-Bromo-4-fluoro-6-methylpyrimidine within Halogenated Pyrimidine Chemistry

Within the diverse family of halogenated pyrimidines, this compound has emerged as a compound of particular interest. Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 6-position, presents a distinct set of reactive sites. This arrangement allows for selective and sequential functionalization, making it a valuable building block for the synthesis of more complex, highly substituted pyrimidine derivatives. The differential reactivity of the C-Br and C-F bonds under various reaction conditions enables chemists to orchestrate a series of transformations with a high degree of control. Research efforts are focused on exploring the synthetic potential of this compound in various coupling and substitution reactions to generate novel molecules with potential applications in materials science and pharmaceutical development.

Physicochemical Properties and Spectroscopic Data

The fundamental physicochemical properties of 2-Bromo-4-fluoro-6-methylpyrimidine are crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄BrFN₂ |

| Molecular Weight | 190.99 g/mol |

| Appearance | Solid |

| Melting Point | 32-36 °C |

Spectroscopic data provides the definitive structural confirmation of this compound.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted shifts would show a singlet for the methyl group and a singlet for the aromatic proton. |

| ¹³C NMR | Predicted shifts would indicate the presence of five distinct carbon environments, including the methyl carbon and four aromatic carbons. |

| Mass Spectrometry (m/z) | [M+H]⁺: 191.96 |

Reactivity Profile and Mechanistic Investigations of 2 Bromo 4 Fluoro 6 Methylpyrimidine

Nucleophilic Reactivity of Halogen Atoms on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, susceptible to nucleophilic attack. In 2-bromo-4-fluoro-6-methylpyrimidine, the presence of two halogen atoms at the 2- and 4-positions, which are excellent leaving groups, further enhances the reactivity of the molecule towards nucleophiles.

Displacement of Bromine and Fluorine by Various Nucleophiles

The bromine and fluorine atoms on the pyrimidine ring can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The general reactivity of halogens as leaving groups in SNAr reactions typically follows the order I > Br > Cl > F. However, in the context of the electron-deficient pyrimidine ring, the highly electronegative fluorine atom strongly activates the carbon it is attached to, making the C-F bond susceptible to cleavage.

Common nucleophiles that can displace the bromo and fluoro substituents include:

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can react to form the corresponding ethers and pyrimidinones.

N-Nucleophiles: Amines (primary, secondary, and ammonia) and anilines are frequently used to introduce amino functionalities.

S-Nucleophiles: Thiolates can be employed to synthesize the corresponding thioethers.

C-Nucleophiles: Carbanions, such as those derived from active methylene (B1212753) compounds or organometallic reagents, can form new carbon-carbon bonds.

The reaction conditions for these substitutions, such as temperature, solvent, and the presence of a base, can be tailored to favor the displacement of one halogen over the other.

Regioselectivity Considerations in Nucleophilic Substitution

A critical aspect of the nucleophilic substitution reactions of this compound is the regioselectivity—that is, whether the nucleophile will preferentially attack the C-2 position (displacing the bromine) or the C-4 position (displacing the fluorine). Several factors influence this selectivity:

Electronic Effects: The pyrimidine ring's nitrogen atoms strongly withdraw electron density from the α- and γ-positions (C-2, C-4, C-6). The methyl group at the C-6 position is an electron-donating group, which can modulate the electron density at the adjacent C-5 and the more distant C-2 and C-4 positions. Generally, electron-donating groups at the 6-position tend to direct nucleophilic attack to the C-2 position.

Leaving Group Ability: While bromide is generally a better leaving group than fluoride (B91410), the high electronegativity of fluorine makes the C-4 position highly electrophilic and thus a prime target for nucleophilic attack. The relative rates of departure of the halide ions from the intermediate Meisenheimer complex will play a crucial role.

Steric Hindrance: The methyl group at the C-6 position can sterically hinder the approach of a nucleophile to the adjacent C-5 position, but its effect on the C-2 and C-4 positions is less direct. The size of the incoming nucleophile can also influence the site of attack.

Computational studies on analogous 2,4-dihalopyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity. The position with the larger LUMO coefficient is generally more susceptible to nucleophilic attack. For 2,4-dichloropyrimidine, the LUMO is primarily located at C-4, favoring substitution at this position. However, the presence of an electron-donating group at C-6 can alter the LUMO distribution, making the C-2 position more reactive.

Table 1: Predicted Regioselectivity of Nucleophilic Substitution on this compound

| Position of Attack | Halogen Leaving Group | Influencing Factors | Predicted Outcome with Small Nucleophiles |

| C-4 | Fluorine | High electrophilicity of C-4 due to fluorine's electronegativity. | Often the major product due to electronic activation. |

| C-2 | Bromine | Better leaving group ability of bromide. Electron-donating methyl at C-6 directs to C-2. | Can be the major product, especially with certain nucleophiles or under specific conditions. |

Electrophilic Reactivity of the Pyrimidine Core

Electrophilic substitution on the pyrimidine ring is generally challenging due to the deactivating effect of the two ring nitrogen atoms, which significantly reduce the electron density of the aromatic system. wikipedia.org These reactions typically require harsh conditions and often result in low yields.

Substitution Reactions on the Pyrimidine Ring (e.g., Nitration, Sulfonation)

For electrophilic attack to occur, the pyrimidine ring usually needs to be activated by the presence of electron-donating substituents. researchgate.net In this compound, the methyl group at C-6 is a weak activating group. Electrophilic substitution, if it occurs, is most likely to happen at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.org

Common electrophilic substitution reactions and their feasibility on this substrate are:

Nitration: Can potentially be achieved using strong nitrating agents (e.g., a mixture of nitric acid and sulfuric acid), but the reaction would likely require forcing conditions.

Sulfonation: May be possible with oleum, but the pyrimidine ring is susceptible to decomposition under such strongly acidic conditions.

Halogenation: Further halogenation could occur at the C-5 position, but the existing electron-withdrawing halogens at C-2 and C-4 would make this difficult.

Reactivity of the Methyl Group (e.g., Side-chain Halogenation, Oxidation)

The methyl group attached to the pyrimidine ring at the C-6 position can also undergo various chemical transformations. The reactivity of this group is influenced by the electronic nature of the pyrimidine ring.

Side-chain Halogenation: The methyl group can be halogenated under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of 2-bromo-4-fluoro-6-(bromomethyl)pyrimidine.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH) using appropriate oxidizing agents. The choice of oxidant and reaction conditions will determine the extent of oxidation. For instance, studies on the reactivity of methyl groups on other pyrimidine derivatives have shown that oxidation can be achieved. nih.gov

Condensation Reactions: The protons of the methyl group are weakly acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, such as aldehydes or ketones, in condensation reactions.

Mechanistic Elucidation of Key Transformations Involving Halogenated Pyrimidines

The primary mechanistic pathway for the nucleophilic displacement of halogens from the pyrimidine ring is the SNAr mechanism. This is a two-step process:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms.

Elimination of the Leaving Group: The halide ion is expelled from the Meisenheimer complex, and the aromaticity of the pyrimidine ring is restored.

For this compound, two competing SNAr pathways are possible, one involving attack at C-2 and the other at C-4. The relative energies of the two corresponding Meisenheimer complexes will determine the regiochemical outcome of the reaction.

Radical Pathways in Derivatization

While ionic pathways often dominate the chemistry of pyrimidines, radical-mediated reactions offer alternative and sometimes complementary routes for derivatization. The presence of a bromine atom in this compound suggests the potential for radical-based transformations, particularly through homolytic cleavage of the C-Br bond.

Radical reactions are often initiated by light (photochemical reactions) or radical initiators like peroxides. libretexts.orgmasterorganicchemistry.com In the context of derivatizing this compound, a hypothetical radical chain mechanism could be initiated by the formation of a pyrimidinyl radical. This can be envisioned in processes such as radical addition to unsaturated systems or in certain substitution reactions.

For instance, in a radical addition reaction, a bromine radical, potentially generated from a precursor, could add to an alkene. masterorganicchemistry.comlibretexts.org The regioselectivity of such an addition is typically governed by the formation of the most stable carbon radical intermediate. masterorganicchemistry.comlibretexts.org In the case of this compound, the pyrimidine ring itself can influence the stability of radical intermediates.

Research on the photochemistry of bromopyrimidines has shown that ultraviolet irradiation can lead to the excitation of the molecule, potentially populating dissociative excited states and leading to C-Br bond cleavage. This opens up pathways for reactions with other molecules present in the system.

A general representation of a radical chain propagation could involve the following steps:

| Step | Reaction | Description |

| 1 | R• + CH2=CHR' | Radical addition to an alkene |

| 2 | R-CH2-C•HR' + H-Br | Hydrogen abstraction |

While specific experimental data on the radical derivatization of this compound is not extensively documented in the reviewed literature, the fundamental principles of radical chemistry provide a framework for predicting its behavior in such reactions.

Concerted vs. Stepwise Mechanisms in Pyrimidine Reactions

The substitution of leaving groups on the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, is a fundamental process. These reactions, often nucleophilic aromatic substitutions (SNAr), can proceed through either a stepwise or a concerted mechanism.

A stepwise mechanism involves the formation of a distinct intermediate, often a Meisenheimer complex. springernature.comic.ac.uk In this pathway, the nucleophile adds to the pyrimidine ring, forming a tetrahedral intermediate, followed by the departure of the leaving group in a separate step.

In contrast, a concerted mechanism involves a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. springernature.comic.ac.ukstackexchange.comnih.gov There is no stable intermediate in a concerted reaction. springernature.com

Recent computational and experimental studies have challenged the long-held belief that all SNAr reactions are stepwise. springernature.comstackexchange.com It has been shown that many SNAr reactions, particularly on nitrogen-containing heterocycles like pyrimidines, proceed in a concerted fashion. stackexchange.com Factors that influence the mechanism include the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. springernature.comnih.gov

For this compound, both the bromine and fluorine atoms are potential leaving groups. The highly electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the 2- and 4-positions.

A comparative analysis of the two potential mechanisms for a nucleophilic substitution on this compound is presented below:

| Feature | Stepwise Mechanism | Concerted Mechanism |

| Intermediates | Formation of a Meisenheimer complex. | No intermediate, proceeds through a single transition state. springernature.com |

| Reaction Coordinate | Two transition states with an energy minimum for the intermediate. | A single energy maximum corresponding to the transition state. |

| Influencing Factors | Stabilized by strong electron-withdrawing groups and poor leaving groups. springernature.com | Favored with good leaving groups and on many heterocyclic systems. stackexchange.com |

Computational studies on related systems suggest that for 2-halopyrimidines, the concerted pathway is often favored. stackexchange.com The stability of the potential Meisenheimer intermediate is a key determinant; if the intermediate is not significantly stabilized, the reaction is more likely to proceed through a lower-energy concerted transition state. The presence of the fluorine and methyl groups on the pyrimidine ring will also modulate the electronic properties and thus the reaction pathway.

Derivatization and Functionalization Strategies for 2 Bromo 4 Fluoro 6 Methylpyrimidine

Strategic Diversification via Halogen Displacement

The presence of two distinct halogen atoms on the pyrimidine (B1678525) ring of 2-Bromo-4-fluoro-6-methylpyrimidine offers a versatile platform for strategic diversification through selective halogen displacement. This approach allows for the sequential introduction of a wide array of functional groups, enabling the synthesis of a broad spectrum of derivatives.

Introduction of Carbon-Based Moieties (e.g., Aryl, Alkyl, Alkenyl, Alkynyl) via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone for forging new carbon-carbon bonds at the bromine-substituted position of the pyrimidine ring. These reactions are prized for their efficiency and broad substrate scope.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups. mdpi.com It involves the reaction of this compound with an organoboronic acid or ester in the presence of a palladium catalyst and a base. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields. mdpi.com For instance, Pd(PPh₃)₄ with a base like K₃PO₄ in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for similar couplings. mdpi.com

Sonogashira Coupling: This method facilitates the introduction of alkynyl groups. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under anaerobic conditions. organic-chemistry.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, allows for the formation of substituted alkenes by reacting this compound with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a valuable tool for creating C-C bonds. wikipedia.org The reaction conditions, including temperature and catalyst system, can be optimized to achieve the desired outcome. nih.gov

The following table provides an interactive overview of these cross-coupling reactions:

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Forms aryl-aryl or aryl-heteroaryl bonds. mdpi.comorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI | Forms aryl-alkynyl bonds under mild conditions. wikipedia.orgorganic-chemistry.org |

| Heck Reaction | Alkenes | Pd(OAc)₂, PdCl₂ with ligands | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

Incorporation of Heteroatom-Based Functional Groups (e.g., N, O, S)

Nucleophilic aromatic substitution (SNAᵣ) provides a direct route to introduce heteroatom-based functionalities by displacing one of the halogen atoms. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing effects of the halogen atoms, facilitates these reactions.

N-Functionalization: Amines can act as nucleophiles to displace the bromine or fluorine atom, leading to the formation of aminopyrimidines. youtube.comnih.gov These reactions are often carried out by heating the pyrimidine with an amine. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the intermediate and facilitate the reaction. libretexts.org

O-Functionalization: Alkoxides and hydroxides can be used to introduce ether and hydroxyl groups, respectively. The reaction of 2,4,6-trinitrochlorobenzene with aqueous NaOH to form 2,4,6-trinitrophenol is a classic example of such a transformation. libretexts.org

S-Functionalization: Thiols can be employed as nucleophiles to introduce thioether moieties onto the pyrimidine ring.

The reactivity of the halogens in SNAᵣ reactions is noteworthy. Contrary to typical leaving group ability in SN1/SN2 reactions, for SNAᵣ, fluoride (B91410) is often the best leaving group due to its high electronegativity, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex. youtube.com

Functionalization of the Methyl Group

The methyl group at the 6-position of the pyrimidine ring offers another site for synthetic modification.

Side-Chain Modifications and Elaborations

The methyl group can be functionalized through various reactions. For instance, lithiation followed by reaction with an electrophile can be used to introduce a variety of substituents at the methyl position. nih.gov This approach allows for the elaboration of the side chain, leading to a wider range of derivatives. nih.gov

Orthogonal Reactivity of Bromine and Fluorine for Selective Transformations

The differential reactivity of the bromine and fluorine atoms allows for selective, stepwise functionalization of the pyrimidine ring. The C-Br bond is generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the C-F bond. This chemoselectivity enables the initial modification at the 2-position (bromine) while leaving the 4-position (fluorine) intact for subsequent transformations. This orthogonal reactivity is a powerful tool for the controlled synthesis of highly substituted pyrimidines. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the C-Br position, followed by a nucleophilic aromatic substitution at the C-F position. wikipedia.org

Derivatization for Enhanced Synthetic Utility

The derivatization of this compound enhances its utility as a versatile building block in organic synthesis. By introducing various functional groups, its chemical properties and reactivity can be fine-tuned for specific applications. For example, conversion to a boronic ester derivative at the bromine position would make it a valuable partner in subsequent Suzuki couplings. Similarly, the introduction of other reactive handles through the strategies outlined above expands its potential for constructing more complex molecular architectures. rsc.org

Computational Chemistry Approaches to Elucidating the Molecular Characteristics and Interactions of Halogenated Pyrimidines

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. usc.edu It has become a staple in computational chemistry for its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular properties. physchemres.orgnih.gov

DFT calculations are instrumental in understanding the electronic landscape of a molecule, which dictates its reactivity and physical properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.orgfiveable.meyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgfiveable.me The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of molecular reactivity and stability. ijcce.ac.ir For halogenated pyrimidines, DFT calculations reveal how the type and position of halogen substituents alter the energies and shapes of these orbitals. For instance, studies on various pyrimidine (B1678525) derivatives show that electron-withdrawing groups can lower the HOMO-LUMO gap, increasing the molecule's reactivity. ijcce.ac.ir Analysis of related phosphonate (B1237965) derivatives of pyrimidine and pyridine (B92270) showed that compound 4 (see table below) was more reactive due to a smaller energy gap (ΔEgap = 3.605 eV) compared to compound 2 . ijcce.ac.ir

Charge Distribution and Natural Bond Orbital (NBO) Analysis: The introduction of electronegative halogen atoms like bromine and fluorine significantly alters the electron distribution within the pyrimidine ring. nih.gov NBO analysis is a DFT-based method that calculates the charge distribution on each atom, providing insight into the molecule's polarity and electrostatic interactions. ijcce.ac.ir In related halogenated anilines and pyrimidines, the presence of halogen and amino groups leads to a redistribution of electron density, which is crucial for understanding intermolecular interactions. usc.edu

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting how molecules will interact. mdpi.comrsc.org Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For halogenated compounds, a region of positive potential, known as a "sigma-hole" (σ-hole), can form on the halogen atom along the axis of the carbon-halogen bond. mdpi.com This positive σ-hole is crucial for forming halogen bonds. MEP analysis helps to identify these reactive sites and predict the geometry of non-covalent interactions like hydrogen and halogen bonding. mdpi.comresearchgate.net

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. nih.govstackexchange.com By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can determine the most likely reaction pathway.

For a molecule like 2-Bromo-4-fluoro-6-methylpyrimidine, which contains a leaving group (bromide), DFT could be used to model nucleophilic substitution reactions. youtube.com Calculations would involve:

Locating the Transition State (TS): This is the highest energy point along the reaction coordinate. DFT calculations search for this first-order saddle point on the potential energy surface.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation barrier (Ea). A lower barrier implies a faster reaction.

Comparing Pathways: DFT can be used to compare different possible mechanisms, such as SN1 versus SN2, by calculating the activation energies for each pathway to predict which one is favored.

This predictive power allows researchers to understand and design more efficient chemical syntheses. nih.gov

DFT methods can accurately predict various spectroscopic properties, which is essential for identifying and characterizing newly synthesized compounds.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (corresponding to IR and Raman spectra) are routinely performed using DFT. wisc.edunih.gov By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can predict the frequencies and intensities of vibrational modes. wisc.edu Studies on related molecules like 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one show a good correlation between vibrational frequencies calculated with DFT (at the B3LYP/6-311++G(d,p) level) and those measured experimentally. physchemres.org

Electronic Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govrsc.orgnih.gov It calculates the energies of excited states, allowing for the assignment of observed absorption bands to specific electronic transitions (e.g., π → π* or n → π). researchgate.net A joint experimental and theoretical study on 2-bromopyrimidine (B22483) and 5-bromopyrimidine (B23866) provided detailed assignments for their UV absorption spectra. mdpi.com The most intense absorption bands were attributed to several π ← π transitions. mdpi.com

Table 1: Calculated and Experimental Electronic Transitions for 2-Bromopyrimidine Data extracted from a study using TD-DFT and VUV photoabsorption spectroscopy. mdpi.com

| Band | Energy Range (eV) | Main Character of Transition |

| Band I | 3.7 - 4.6 | nN → π |

| Band II | 4.6 - 5.7 | π → π |

| Band III | 5.7 - 6.7 | π → π |

| Band IV | 6.7 - 7.3 | π → π |

| Band V | 7.3 - 9.0 | π* ← π and π* ← πBr |

Molecular Dynamics and Simulation

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement and interactions of molecules over time. nih.gov This provides insight into the dynamic behavior and flexibility of molecules like substituted pyrimidines. nih.govacs.org

The way molecules recognize and bind to each other is governed by a combination of non-covalent interactions. MD simulations are ideal for studying these dynamic interactions in a condensed phase or in a biological environment.

Halogen Bonding: This is a highly directional, non-covalent interaction between the electrophilic σ-hole on a halogen atom (like the bromine in this compound) and a nucleophilic region on another molecule (such as a nitrogen lone pair). mdpi.comnih.gov Computational studies have shown that halogen bonds can be comparable in strength to hydrogen bonds and play a dominant role in the self-assembly of halogenated molecules in crystals. researchgate.netresearchgate.net The strength of the halogen bond increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors. MD simulations can model the formation, breaking, and geometry of hydrogen bonds between the pyrimidine derivative and solvent molecules or other solutes. mdpi.com

π-Stacking: The aromatic pyrimidine ring can engage in π-stacking interactions with other aromatic systems. These interactions, driven largely by dispersion forces, are crucial for the stability of DNA and the packing of molecules in organic materials. researchgate.netmdpi.com Computational studies on related systems have quantified the energy of these interactions and their influence on crystal packing. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemical Synthesis

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a powerful computational strategy for predicting the reactivity of chemical compounds, thereby streamlining synthetic chemistry. By establishing a mathematical correlation between a molecule's structural features (descriptors) and its observed reactivity in a specific transformation, QSRR models enable the in silico prediction of reaction outcomes, such as yield or reaction rate. This predictive capability is particularly valuable in the synthesis of complex molecules like this compound, where it can guide reaction optimization, catalyst selection, and the design of synthetic routes without exhaustive experimental work.

The core principle of a QSRR model is to translate the complex structural and electronic properties of a molecule into a set of numerical values known as molecular descriptors. For a given reaction involving a series of related starting materials, a model is constructed that links these descriptors to experimentally determined reactivity.

Developing a QSRR Model for Reactions of this compound

A hypothetical QSRR model for a common reaction involving this compound, such as a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, would follow a structured development process. This process involves selecting a training set of diverse pyrimidine derivatives, calculating relevant molecular descriptors, and using statistical methods to build a predictive equation.

The reactivity of this compound is dictated by the electronic and steric influences of its substituents on the pyrimidine ring.

Bromo Group (C2): The bromine atom is a primary site for cross-coupling reactions. Its reactivity is influenced by the C-Br bond strength and the electronic nature of the carbon atom to which it is attached.

Fluoro Group (C4): As a strongly electron-withdrawing group, the fluorine atom significantly modulates the electron density of the entire pyrimidine ring, affecting the reactivity at other positions.

Methyl Group (C6): This electron-donating group provides steric bulk and electronically influences the adjacent positions on the ring.

Molecular Descriptors for QSRR Analysis

To build a robust QSRR model, a range of descriptors for this compound and related analogs would be calculated using quantum chemical methods like Density Functional Theory (DFT). These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic environment of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the partial atomic charges (e.g., Mulliken or NBO charges) on the atoms involved in the reaction, particularly the carbon atom of the C-Br bond.

Steric Descriptors: These describe the size and shape of the molecule. Examples include the van der Waals volume and surface area, which are crucial for predicting how easily the reactant can approach a catalyst's active site.

Thermodynamic Descriptors: Properties such as the bond dissociation energy (BDE) of the C-Br bond can be directly correlated with reactivity in many cross-coupling reactions.

The table below illustrates a hypothetical dataset of descriptors that could be calculated for a series of substituted pyrimidines in a QSRR study aimed at predicting reaction yield in a Suzuki coupling.

Table 1: Hypothetical Molecular Descriptors for QSRR Model Development This interactive table contains sample data for illustrative purposes.

| Compound Name | Substituent (R) at C2 | LUMO Energy (eV) | C-Br Bond Dissociation Energy (kcal/mol) | Steric Hindrance (VdW Volume ų) | Predicted Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-4-fluoropyrimidine | H | -1.54 | 72.5 | 110.2 | 85 |

| This compound | CH₃ | -1.48 | 71.8 | 125.6 | 81 |

| 2-Bromo-6-chloro-4-fluoropyrimidine | Cl | -1.65 | 73.1 | 122.1 | 92 |

| 2-Bromo-4-fluoro-6-methoxypyrimidine | OCH₃ | -1.41 | 70.9 | 135.4 | 75 |

Model Building and Predictive Application

Once the descriptors are calculated and the corresponding experimental reactivities (e.g., reaction yields) are measured for a training set of compounds, a mathematical model is generated. A common technique is Multiple Linear Regression (MLR), which produces an equation of the form:

Reactivity (e.g., Yield %) = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ... + cₙ (Descriptorₙ)

For instance, a plausible QSRR equation derived from the data above might look like:

Predicted Yield (%) = 95.7 + 15.2 * (LUMO Energy) - 0.5 * (Steric Hindrance) + 0.8 * (BDE)

This equation demonstrates how different properties collectively influence the reaction outcome. A lower (more negative) LUMO energy and higher C-Br bond dissociation energy might correlate with higher yields, while increased steric hindrance could negatively impact the yield.

By inputting the calculated descriptors for a new, un-tested pyrimidine derivative—or for this compound under different catalytic conditions—this model can provide a reliable prediction of its synthetic viability. This predictive power allows chemists to prioritize the most promising synthetic pathways and reaction conditions, significantly accelerating research and development while minimizing resource expenditure.

Advanced Spectroscopic Characterization Techniques for Substituted Halogenated Pyrimidines

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and infrared (IR) spectroscopy, probes the quantized vibrational states of a molecule. youtube.com These techniques are highly sensitive to the molecular structure, including bond strengths, bond angles, and the masses of the constituent atoms. youtube.comyoutube.comyoutube.com

High-resolution Raman spectroscopy is a powerful non-destructive technique for characterizing the vibrational modes of molecules. youtube.commdpi.com It is particularly adept at studying the skeletal vibrations of aromatic rings and the effects of substituent groups. For substituted pyrimidines, the signature ring breathing mode is a key diagnostic band that is sensitive to modifications on the pyrimidine (B1678525) core. mdpi.com The introduction of substituents like bromine, fluorine, and a methyl group on the pyrimidine ring is expected to cause significant shifts in the vibrational frequencies of the parent pyrimidine molecule.

In the context of solid-state analysis, Raman spectroscopy is invaluable for studying co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. nih.govacs.orgnih.gov Halogen bonding and π-stacking interactions, which can be pivotal in the formation of co-crystals involving halogenated pyrimidines, can be effectively studied using this technique. mdpi.com The formation of co-crystals often results in the appearance of new bands or shifts in existing bands in the Raman spectrum compared to the spectra of the individual components, providing clear evidence of co-crystal formation. nih.govacs.org

Table 1: Predicted Raman Shifts for Substituted Pyrimidines

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for Pyrimidine | Expected Shift for 2-Bromo-4-fluoro-6-methylpyrimidine |

|---|---|---|

| Ring Breathing (ν₁) | ~990 | Significant shift to higher or lower frequency |

| C-H Stretch | ~3100 | Minor shifts |

This table is illustrative and based on general principles of Raman spectroscopy applied to substituted pyrimidines. Specific values for this compound would require experimental data.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. vandanapublications.comvandanapublications.com It operates on the principle of absorption of infrared radiation at frequencies that correspond to the vibrational modes of specific chemical bonds. youtube.comvandanapublications.comvandanapublications.com For this compound, FTIR analysis would provide characteristic absorption bands for the C-Br, C-F, C-N, and C-C bonds, as well as the vibrations of the pyrimidine ring and the methyl group. vandanapublications.comresearchgate.netijirset.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C-H (methyl) | 2850–2960 |

| C=N (pyrimidine ring) | 1600–1650 |

| C-N (pyrimidine ring) | 1200–1350 |

| C-F | 1000–1400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. bbhegdecollege.comhyphadiscovery.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule. bbhegdecollege.comresearchgate.net For this compound, the ¹H NMR spectrum would be expected to show a singlet for the methyl protons and a singlet for the aromatic proton on the pyrimidine ring. The chemical shifts of these protons provide information about their electronic environment. chemicalbook.comresearchgate.netspectrabase.comspectrabase.comchemicalbook.com

¹³C NMR provides information about the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents (bromine, fluorine, and methyl group), allowing for the unambiguous assignment of each carbon atom in the pyrimidine ring and the methyl group. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-Br | - | ~150-160 |

| C4-F | - | ~160-170 (d, ¹JCF) |

| C5-H | ~7.0-8.0 | ~110-120 (d, ²JCF) |

| C6-CH₃ | - | ~160-170 |

Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 'd' indicates a doublet due to coupling with fluorine.

¹⁹F NMR spectroscopy is a highly specific and sensitive technique for analyzing fluorine-containing compounds. acs.orgnih.govexlibrisgroup.com Given that fluorine has a natural abundance of 100% for the ¹⁹F isotope and a high gyromagnetic ratio, ¹⁹F NMR provides a clean spectrum with a wide chemical shift range, making it an excellent tool for detecting changes in the electronic environment around the fluorine atom. nih.govnih.gov In this compound, the ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be indicative of the electronic effects of the bromine and methyl substituents on the pyrimidine ring. spectrabase.comspectrabase.com This technique is particularly useful for studying interactions involving the fluorine atom, such as hydrogen bonding or other non-covalent interactions in different environments. nih.gov

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in a molecule. hyphadiscovery.comnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. In the case of this compound, a COSY spectrum would be relatively simple but could confirm the absence of coupling between the aromatic proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, and the methyl proton signal to the methyl carbon signal. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be crucial for confirming the substitution pattern. For example, correlations would be expected between the aromatic proton (H5) and the carbons at positions 4 and 6, and between the methyl protons and the carbons at positions 5 and 6. hyphadiscovery.comnih.govacs.org

These 2D NMR techniques, used in combination, provide a comprehensive and unambiguous structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight and elucidating the structure of novel compounds like this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. For this compound (C₅H₄BrFN₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass.

The presence of bromine in the molecule would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron impact (EI) ionization would likely involve the initial loss of the bromine atom, which is a common fragmentation pathway for brominated compounds due to the relative weakness of the C-Br bond. nih.gov Other potential fragmentation pathways could involve the loss of a methyl group or cleavage of the pyrimidine ring. The study of these fragmentation patterns provides valuable information for structural elucidation. A study on the fragmentation of polybrominated diphenyl ethers highlighted that congeners without certain substitutions were more robust, indicating that the substitution pattern significantly influences the fragmentation pathway. nih.gov

A summary of expected key ions in the mass spectrum of this compound is presented in Table 1.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Significance |

|---|---|---|---|

| [M]⁺ | [C₅H₄⁷⁹BrFN₂]⁺ | 190 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | [C₅H₄⁸¹BrFN₂]⁺ | 192 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | [C₅H₄FN₂]⁺ | 111 | Loss of bromine atom |

| [M-CH₃]⁺ | [C₄H⁷⁹BrFN₂]⁺ | 175 | Loss of methyl group |

Note: The m/z values are nominal masses.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the analysis of complex mixtures. These techniques separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

For a volatile and thermally stable compound like this compound, GC-MS would be a suitable analytical method. The gas chromatograph would separate the compound from any impurities or other components in a sample, and the mass spectrometer would provide a mass spectrum for identification.

For less volatile compounds or complex matrices, LC-MS is the preferred method. A study on the determination of 4-Bromo methyl-2'-cyanobiphenyl in valsartan (B143634) utilized LC-MS to achieve a quantification limit of 1.0 ppm, demonstrating the sensitivity of this technique for trace analysis of brominated compounds. ajrconline.org In the analysis of this compound, LC-MS could be employed to monitor its presence in various sample types, with the mass spectrometer providing selective detection based on its specific mass-to-charge ratio. ajrconline.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound is not publicly available, studies on similar molecules, such as 2-Bromo-3-hydroxy-6-methylpyridine, reveal the types of structural details that can be obtained. bldpharm.com In the crystal structure of this related compound, molecules are linked by O-H···N hydrogen bonds, forming chains that are further connected by weak C-H···Br interactions. bldpharm.com Similarly, for this compound, one would expect to observe the planar pyrimidine ring and the positions of the bromo, fluoro, and methyl substituents. The analysis would also reveal any significant intermolecular interactions, such as halogen bonding involving the bromine atom or π-π stacking of the pyrimidine rings, which govern the crystal packing.

A hypothetical table of crystallographic data for this compound is presented in Table 2, illustrating the kind of information that would be obtained from such a study.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.9 |

| β (°) | 105 |

| Volume (ų) | 790 |

| Z | 4 |

Advanced Electronic Spectroscopy

Advanced electronic spectroscopy techniques probe the electronic structure of molecules by examining the transitions of electrons between different energy levels.

Vacuum Ultraviolet (VUV) photoabsorption spectroscopy measures the absorption of VUV radiation (typically in the 3 to 12 eV range), which excites electrons from occupied to unoccupied molecular orbitals. This technique provides detailed information about the electronically excited states of a molecule.

Although no VUV spectrum of this compound has been reported, studies on related halogenated pyrimidines offer significant insights. For instance, a comparative study of pyrimidine, 2-chloropyrimidine, and 2-bromopyrimidine (B22483) showed that the effect of the halogen atom on the absorption spectrum increases with photon energy. nih.govfishersci.co.uk The lower energy absorption bands are generally similar, with some shifts, while the higher energy regions show more significant differences in the spectral features. nih.govfishersci.co.uk For this compound, the VUV spectrum would be expected to show distinct absorption bands corresponding to π-π* and n-π* transitions, with the positions and intensities of these bands influenced by the bromo, fluoro, and methyl substituents.

X-ray Photoemission Spectroscopy (XPS) and Near Edge X-ray Absorption Fine Structure (NEXAFS) are powerful tools for investigating the core-level electronic structure of molecules. XPS provides information about the elemental composition and chemical environment of atoms, while NEXAFS reveals details about unoccupied molecular orbitals and local bonding environments. sigmaaldrich.com

Studies on halogenated pyrimidines, including 2-bromopyrimidine, have demonstrated the utility of these techniques. sigmaaldrich.comnih.govsigmaaldrich.com In an XPS study of this compound, one would expect to observe core-level peaks for C 1s, N 1s, Br 3d, and F 1s. The binding energies of these peaks would be sensitive to the chemical environment of each atom, providing information about the electronic effects of the substituents on the pyrimidine ring. nih.govsigmaaldrich.com

The NEXAFS spectra at the different atomic edges (C, N, F, and Br) would show distinct resonances corresponding to the excitation of core electrons to unoccupied molecular orbitals. The analysis of these resonances would provide a detailed picture of the unoccupied electronic states and the local structure around each type of atom. sigmaaldrich.comuni.lu For example, the N K-edge NEXAFS spectrum would be sensitive to the π* orbitals of the pyrimidine ring. sigmaaldrich.comuni.lu

Strategic Utility of 2 Bromo 4 Fluoro 6 Methylpyrimidine in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The strategic placement of reactive sites on the pyrimidine (B1678525) ring of 2-bromo-4-fluoro-6-methylpyrimidine underpins its utility as a versatile synthetic intermediate. The differential reactivity of the bromo and fluoro substituents allows for selective, stepwise functionalization through various cross-coupling reactions. This controlled reactivity is fundamental to its role in constructing complex molecular architectures.

The bromo group is typically displaced through palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, and amino moieties, respectively. nih.govwikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net The fluoro group, being less reactive, can be substituted in a subsequent step, often requiring more forcing conditions or specific reagents. This sequential reactivity provides a powerful tool for the regioselective synthesis of highly substituted pyrimidines.

Precursor in the Synthesis of Complex Heterocyclic Systems

This compound serves as a key starting material for the synthesis of a variety of complex heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.gov The pyrimidine core itself is a privileged structure in many biologically active compounds. ekb.egresearchgate.netmdpi.com By leveraging the reactivity of the bromo and fluoro groups, chemists can construct fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines. ekb.egnih.gov

For instance, a Suzuki coupling at the 2-position followed by a nucleophilic aromatic substitution of the fluorine at the 4-position can lead to the formation of diverse disubstituted pyrimidines. These can then undergo further cyclization reactions to yield intricate polycyclic aromatic systems. The synthesis of pyrazolo[3,4-d]pyrimidines, for example, often involves the initial construction of a substituted pyrimidine ring, which is then fused with a pyrazole (B372694) ring. ekb.egresearchgate.netsemanticscholar.orgnih.govresearchgate.net Similarly, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by building upon the pyrimidine core of this compound. nih.govnih.govgoogle.comsemanticscholar.org

Table 1: Cross-Coupling Reactions Utilizing Halogenated Pyrimidines

| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 4-Bromo-6H-1,2-oxazines | 4-Aryl-6H-1,2-oxazines | nih.gov |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Bromo-6H-1,2-oxazines | 4-Alkynyl-6H-1,2-oxazines | nih.gov |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | 2-Bromopyridines | N-Aryl or N-Alkyl Aminopyridines | chemspider.com |

Scaffold for Libraries of Functionalized Pyrimidine Derivatives

The differential reactivity of this compound makes it an ideal scaffold for the generation of chemical libraries of functionalized pyrimidine derivatives. researchgate.net Combinatorial approaches can be employed, where a diverse set of building blocks are introduced at the 2- and 4-positions through sequential cross-coupling reactions.

This strategy allows for the rapid synthesis of a large number of structurally related compounds, which is particularly valuable in drug discovery and materials research. For example, a library of pyrimidine derivatives can be screened for biological activity, leading to the identification of lead compounds for further optimization. mdpi.comnih.gov The ability to systematically vary the substituents at specific positions of the pyrimidine ring enables the exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties.

Integration into π-Conjugated Materials

The pyrimidine ring is an electron-deficient aromatic system, which makes it an attractive component for the construction of π-conjugated materials with interesting electronic and optical properties. semanticscholar.org The incorporation of this compound into larger conjugated systems can be achieved through cross-coupling reactions, allowing for the extension of the π-system and the modulation of its electronic characteristics.

Applications in Optoelectronic Devices (e.g., Liquid Crystals, Light-Emitting Materials)

Functionalized pyrimidine derivatives derived from this compound have potential applications in optoelectronic devices. semanticscholar.org By attaching appropriate chromophoric and mesogenic groups to the pyrimidine core, it is possible to design novel liquid crystals and light-emitting materials. The electron-deficient nature of the pyrimidine ring can be exploited to create materials with specific energy levels, facilitating charge transport and emission in organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution allows for the design of materials that emit light at different wavelengths.

Development of Self-Assembling Systems

The introduction of specific functional groups onto the pyrimidine scaffold can direct the self-assembly of molecules into well-defined supramolecular structures. semanticscholar.org Hydrogen bonding, π-π stacking, and other non-covalent interactions can be engineered to control the organization of the molecules in the solid state or in solution. This bottom-up approach to nanomaterials fabrication is of great interest for the development of sensors, molecular switches, and other advanced functional materials.

Potential in Catalyst Design and Organocatalysis

The pyrimidine scaffold can also be utilized in the design of novel catalysts and organocatalysts. chemspider.com By attaching catalytically active moieties to the pyrimidine ring, it is possible to create new catalytic systems with unique reactivity and selectivity. For example, the pyrimidine core can act as a ligand for a metal center, or it can be functionalized with groups that can participate directly in catalytic transformations. The modularity of the synthesis, starting from this compound, allows for the systematic modification of the catalyst structure to optimize its performance.

Future Research Trajectories and Emerging Challenges in Halogenated Pyrimidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyrimidines

A primary focus for future research will be the development of more efficient, selective, and environmentally benign methods for the synthesis of halogenated pyrimidines. While classical methods for halogenation and pyrimidine (B1678525) ring formation are well-established, there is a growing demand for greener alternatives that minimize waste and avoid harsh reagents.

Key areas of development include:

Late-Stage Functionalization: Developing methods for the direct and selective introduction of halogen atoms into pre-formed pyrimidine rings at a late stage of a synthetic sequence is a major goal. This approach offers greater synthetic flexibility and allows for the rapid generation of diverse compound libraries from common intermediates.

Catalytic Methods: The use of transition-metal catalysis and organocatalysis for halogenation reactions is a promising avenue. These methods can offer higher selectivity and milder reaction conditions compared to traditional approaches.

Green Solvents and Reagents: Research into the use of sustainable solvents, such as water or bio-derived solvents, and less toxic halogenating agents is crucial for reducing the environmental impact of synthesis. nih.gov For instance, recent studies have explored one-pot, microwave-assisted syntheses in green solvents to produce kynurenic acid derivatives, highlighting a move away from halogenated reaction media. nih.gov

Photoredox Catalysis: The application of photoredox catalysis for the introduction of halogens offers a powerful tool for accessing novel reactivity under mild conditions.

A recent study highlighted a simple and efficient procedure for synthesizing novel pyrimido[1,2-a]pyrimidine derivatives using both conventional heating and microwave irradiation, allowing for a comparison of the two techniques. researchgate.net Another example describes the synthesis of novel pyrimidine derivatives from 2-substituted 1,3-bis(dimethylamino)-trimethinium salts and thiourea (B124793) or guanidine (B92328) in ethanol, showcasing alternative synthetic routes. researchgate.net

Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Halogenated Pyrimidines

| Feature | Traditional Methods | Emerging Methods |

| Reagents | Often require stoichiometric, harsh reagents (e.g., elemental halogens, strong acids/bases). | Utilize catalytic amounts of reagents, often milder and more selective (e.g., photoredox catalysts, enzymes). |

| Solvents | Frequently rely on chlorinated or other non-environmentally friendly solvents. nih.gov | Emphasize the use of green solvents like water, ethanol, or solvent-free conditions. nih.govresearchgate.net |

| Selectivity | Can suffer from poor regioselectivity, leading to mixtures of products. | Offer high levels of regioselectivity and stereoselectivity. |

| Waste Generation | Often produce significant amounts of hazardous waste. | Designed to be atom-economical, minimizing waste production. |

| Energy Consumption | May require high temperatures and long reaction times. | Can often be performed at ambient temperature and with shorter reaction times, sometimes utilizing microwave assistance. researchgate.net |

Exploration of Uncharted Chemical Space for Halogenated Pyrimidine Scaffolds

The vast majority of currently explored halogenated pyrimidine scaffolds are based on a limited set of core structures. A significant future challenge and opportunity lies in the exploration of new and diverse chemical space for these privileged heterocycles.

Strategies for expanding the chemical space include:

Scaffold Hopping: This medicinal chemistry strategy involves replacing the core scaffold of a known active compound with a chemically different one while retaining its biological activity. niper.gov.in This can lead to the discovery of novel intellectual property and improved drug-like properties. For example, replacing a phenyl ring with a pyrimidine ring has been shown to increase the solubility of a molecule. niper.gov.in

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials in a few steps. Applying DOS principles to halogenated pyrimidines can lead to the discovery of novel scaffolds with unexpected biological activities. lookchem.com

Combination with Other Privileged Scaffolds: The fusion or linking of halogenated pyrimidines with other heterocyclic systems known to have biological importance, such as indoles, quinolines, or piperazines, can generate novel chemical entities with unique pharmacological profiles. mdpi.com

Introduction of 3D-Structural Elements: Moving beyond flat, two-dimensional structures by incorporating sp3-rich fragments and stereocenters into halogenated pyrimidine derivatives is crucial for exploring new areas of chemical space and improving interactions with biological targets. A modular platform for the elaboration of 2-D fragment hits into 3-D compounds has been developed to address this. acs.org

The prioritization of new scaffolds for drug discovery is a significant challenge, with less than 10 new ring systems per year making it into an approved therapeutic drug from a pool of over 450,000 reported ring systems. digitellinc.com Chemoinformatic analysis of large databases can help identify promising, yet underexplored, scaffolds. nih.gov

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry and in silico methods are poised to play an increasingly integral role in the future of halogenated pyrimidine chemistry. These tools can accelerate the discovery and development process by providing valuable insights into molecular properties, reaction mechanisms, and biological activity.

Key applications of computational modeling include:

Predictive Synthesis: Quantum mechanical calculations can be used to predict the feasibility and outcome of chemical reactions, helping to guide the design of synthetic routes and optimize reaction conditions.

De Novo Drug Design: Algorithms can design novel halogenated pyrimidine structures with desired properties, such as high binding affinity for a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Virtual Screening: Large virtual libraries of halogenated pyrimidines can be rapidly screened against biological targets to identify potential hits for further experimental investigation.

QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR models can be developed to correlate the structural features of halogenated pyrimidines with their biological activity, enabling the prediction of the potency of new analogues. nih.gov Data-driven machine learning QSAR models have been developed for pyrimidine and uracil (B121893) compounds to aid in the search for new active compounds. nih.gov

The integration of artificial intelligence and machine learning with computational chemistry is expected to further enhance the predictive power of these models, leading to a more rational and efficient design of novel halogenated pyrimidines.

Integration with Flow Chemistry and Automated Synthesis Platforms for Halogenated Heterocycles

The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in the way halogenated heterocycles are synthesized. These technologies offer numerous advantages over traditional batch chemistry, including enhanced safety, reproducibility, and scalability.

Key benefits and future directions include:

Improved Safety: Flow reactors allow for the safe handling of hazardous reagents and the execution of highly exothermic or high-pressure reactions by maintaining small reaction volumes and providing excellent heat and mass transfer. nih.gov This is particularly relevant for halogenation reactions, which can be hazardous on a large scale.

Increased Efficiency and Reproducibility: Automated systems enable precise control over reaction parameters, leading to higher yields, improved purity, and greater reproducibility. durham.ac.uk They can also operate continuously, accelerating the production of materials. durham.ac.uk

Telescoped and Multistep Synthesis: Flow chemistry allows for the coupling of multiple reaction steps into a continuous sequence without the need for intermediate purification, significantly streamlining complex synthetic routes. researchgate.net This has been successfully applied to the synthesis of various heterocycles. researchgate.net

Rapid Library Synthesis: Automated platforms can be used to rapidly synthesize large libraries of halogenated pyrimidines for high-throughput screening, accelerating the drug discovery process.

The combination of flow chemistry with other enabling technologies, such as in-line purification and real-time reaction analysis, will further enhance the capabilities of these platforms. nih.gov The development of versatile, multi-step continuous flow setups has been reported for the synthesis of complex molecules like pyrazole (B372694) products from anilines. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.